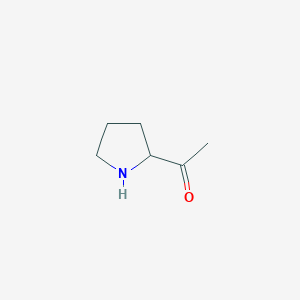

2-Acetylpyrrolidine

概要

説明

2-Acetylpyrrolidine is an organic compound with the molecular formula C6H11NO. It is a pyrrolidine derivative where the acetyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is known for its distinctive odor, which is often described as nutty or popcorn-like. It is used in various applications, including as a flavoring agent and in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: 2-Acetylpyrrolidine can be synthesized through several methods. One common method involves the acylation of pyrrolidine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-acetylpyrrole. This method involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The process is efficient and scalable, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: 2-Acetylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-pyrrolidone.

Reduction: The acetyl group can be reduced to an ethyl group, yielding N-ethylpyrrolidine.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: 2-Pyrrolidone.

Reduction: N-Ethylpyrrolidine.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

科学的研究の応用

Flavoring Agent in Food Products

2-Acetylpyrrolidine is renowned for imparting a distinctive aroma reminiscent of expensive aromatic rice varieties like Basmati. It is often utilized as a flavoring agent in various food products, enhancing the sensory experience of bland foods, particularly rice. The compound can be incorporated into baked goods, beverages (such as tea and coffee), and grilled or cooked foods to elevate their flavor profile .

Commercial Applications

- Flavoring of Rice : 2-AP has been identified as a key aroma component that can be used to enhance the scent of bland rice varieties. Its incorporation into food formulations helps mimic the aroma of premium rice types .

- Food Additives : The compound is also explored as an additive in seasoning compositions and flavoring agents for various culinary applications .

Formation Mechanisms

The formation of this compound is closely tied to the Maillard reaction, which occurs during the cooking process. This reaction involves the interaction between amino acids (like proline) and reducing sugars, leading to the production of 2-AP through several intermediates.

Key Pathways

- Maillard Reaction : Proline reacts with reducing sugars under heat to form 1-pyrroline, which subsequently leads to the synthesis of 2-AP. This pathway has been extensively studied, showcasing how different amino acids contribute to varying yields of 2-AP .

- Biological Synthesis : Certain microorganisms can also produce 2-AP through fermentation processes involving specific amino acids and sugars. For instance, Lactobacillus species have been shown to facilitate the formation of this compound under controlled conditions .

Case Studies

Several studies have documented the synthesis and application of this compound:

- Enhancement in Fragrant Rice : A study demonstrated that baking fragrant rice at elevated temperatures significantly increased 2-AP levels. This finding underscores the importance of cooking methods in optimizing flavor compounds .

- Colorimetric Determination : Researchers developed a novel colorimetric method for quantifying 2-AP using chromium hexacarbonyl as a reagent. This method provides a practical approach for assessing 2-AP content in various food matrices, facilitating quality control in food production .

- Eco-friendly Solutions : Recent investigations proposed eco-friendly methods for enhancing 2-AP levels using plant growth-promoting substances. This approach aims to improve flavor profiles sustainably while minimizing chemical inputs .

作用機序

The mechanism of action of 2-acetylpyrrolidine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

2-Acetyl-1-pyrroline: Known for its strong popcorn-like odor, used in flavoring.

2-Acetyltetrahydropyridine: Another compound with a similar odor profile, used in food flavoring.

Comparison: 2-Acetylpyrrolidine is unique due to its specific structure and the position of the acetyl group on the pyrrolidine ring. This structural difference influences its reactivity and the types of reactions it undergoes compared to similar compounds like 2-acetyl-1-pyrroline and 2-acetyltetrahydropyridine. Additionally, its applications in scientific research and industry highlight its versatility and importance.

生物活性

2-Acetylpyrrolidine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, particularly focusing on its role as an inhibitor of carbohydrate hydrolysis enzymes related to diabetes management.

Synthesis of this compound

This compound can be synthesized through various methods, including the acetylation of pyrrolidine. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base. The structural formula can be represented as follows:

Enzyme Inhibition

Recent studies have highlighted the potential of this compound and its derivatives as inhibitors of α-glucosidase and α-amylase, enzymes that play crucial roles in carbohydrate metabolism and are targets for type 2 diabetes treatment.

- α-Glucosidase Inhibition : This enzyme is responsible for breaking down carbohydrates into glucose. Inhibition can lead to reduced postprandial blood glucose levels.

- α-Amylase Inhibition : Similarly, α-amylase breaks down starches into sugars. Its inhibition can delay glucose absorption.

A study conducted by Sansenya et al. demonstrated that derivatives of N-acetylpyrrolidine exhibited significant inhibitory activity against these enzymes, with IC50 values indicating effective concentrations needed for inhibition .

| Compound | IC50 (α-Amylase) | IC50 (α-Glucosidase) |

|---|---|---|

| 4a | 36.32 μg/mL | 27.51 μg/mL |

| 4b | 26.24 μg/mL | 18.04 μg/mL |

Free Radical Scavenging Activity

In addition to enzyme inhibition, this compound has shown promise in free radical scavenging, which is crucial for reducing oxidative stress associated with various diseases, including diabetes . This property suggests potential applications in developing antioxidant therapies.

Case Studies and Research Findings

- Antidiabetic Properties : A study highlighted the synthesis of pyrrolidine derivatives that demonstrated strong binding to human serum albumin (HSA), indicating good bioavailability and potential for therapeutic use in diabetes management .

- Molecular Docking Studies : Molecular docking studies have confirmed that certain derivatives interact favorably with the active sites of α-amylase and α-glucosidase, supporting their role as effective inhibitors .

- Formation Mechanism : The formation of this compound from precursor compounds such as 1-pyrroline has been elucidated through various biochemical pathways involving enzymatic reactions . Understanding this mechanism is essential for optimizing synthesis methods for increased yield.

特性

IUPAC Name |

1-pyrrolidin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCFJMPASVKULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338702 | |

| Record name | 2-Acetylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60026-20-2 | |

| Record name | 2-Acetylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60026-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylpyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。